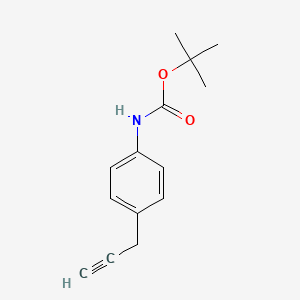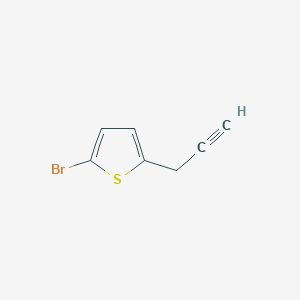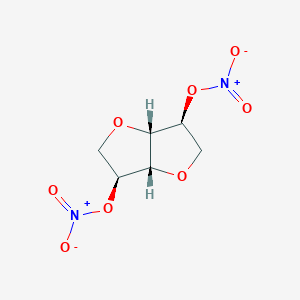
Isoidide dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoidide dinitrate is synthesized through the nitration of isosorbide, a derivative of sorbitol. The process involves the reaction of isosorbide with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the rate of nitration and prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where isosorbide is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then neutralized, and the product is purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions: Isoidide dinitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nitric oxide, which is a key intermediate in its mechanism of action.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Isosorbide mononitrate.
Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isoidide dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nitration reactions and the behavior of organic nitrates.
Biology: this compound is used in studies related to vascular biology and the mechanisms of vasodilation.
Mecanismo De Acción
Isoidide dinitrate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscles. The reduction in vascular resistance decreases the workload on the heart and improves blood flow .
Comparación Con Compuestos Similares
Nitroglycerin: Like isoidide dinitrate, nitroglycerin is an organic nitrate used for its vasodilatory properties.
Isosorbide Mononitrate: This compound is a metabolite of this compound and shares similar pharmacological properties but with a longer duration of action.
Amyl Nitrite: Another organic nitrate used for its vasodilatory effects, particularly in emergency situations like cyanide poisoning.
Uniqueness: this compound is unique in its balanced profile of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms, including oral tablets and transdermal patches, adds to its versatility .
Propiedades
Número CAS |
575-86-0 |
|---|---|
Fórmula molecular |
C6H8N2O8 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1 |
Clave InChI |
MOYKHGMNXAOIAT-UNTFVMJOSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



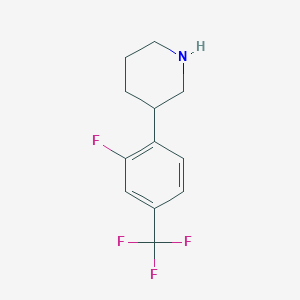

![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
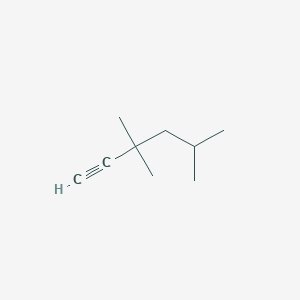
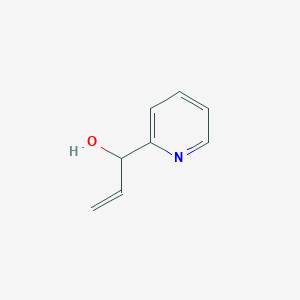
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
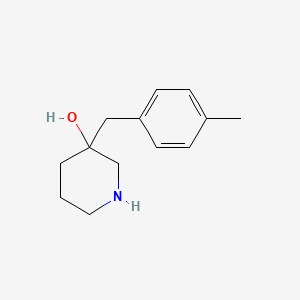

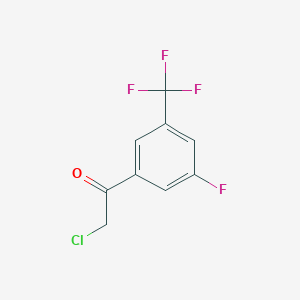
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
